Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.27838 . It is also known by its synonym, ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The preparation of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester typically involves synthetic routes that include the reaction of homoserine derivatives with phenylmethyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities for research and commercial purposes .
Analyse Chemischer Reaktionen
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups .
Wissenschaftliche Forschungsanwendungen
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it may be used in studies related to amino acid metabolism and protein synthesis . Additionally, it is used in the industry for the production of fine chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in amino acid metabolism and protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate and other homoserine derivatives . These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17NO4 |
---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H17NO4/c1-2-18-13(16)12(14)11(15)9-17-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9,14H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
BUEXDQHCIVOPKY-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C(=O)COCC1=CC=CC=C1)N |
Kanonische SMILES |
CCOC(=O)C(C(=O)COCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.